2-(2-Ethylphenyl)acetic acid

Description

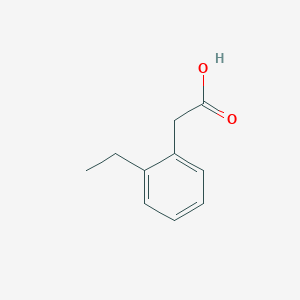

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-8-5-3-4-6-9(8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWCPOOBGCOZAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19418-95-2 | |

| Record name | 2-(2-ethylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure analysis of 2-(2-Ethylphenyl)acetic acid

An In-depth Technical Guide to the Chemical Structure Analysis of 2-(2-Ethylphenyl)acetic Acid

Foreword

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural elucidation of novel or key intermediate molecules is a cornerstone of regulatory compliance, process optimization, and intellectual property protection. 2-(2-Ethylphenyl)acetic acid, a substituted phenylacetic acid derivative, represents a class of compounds frequently encountered as precursors or active pharmaceutical ingredients. This guide provides a comprehensive, multi-technique approach to its structural verification, moving beyond rote procedural descriptions to offer insights into the causality behind analytical choices. The methodologies outlined herein are designed to create a self-validating system of analysis, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

Before embarking on spectroscopic analysis, a foundational understanding of the target molecule is essential. 2-(2-Ethylphenyl)acetic acid is an organic compound whose structure is defined by an acetic acid moiety attached to an ethyl-substituted benzene ring at the ortho position.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10]; graph [bgcolor="transparent"];

} Figure 1: Structure of 2-(2-Ethylphenyl)acetic acid with IUPAC numbering.

Table 1: Core Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |

| Molecular Weight | 164.20 g/mol | PubChem[1] |

| IUPAC Name | 2-(2-ethylphenyl)acetic acid | PubChem[1] |

| CAS Number | 19418-95-2 | PubChem[1] |

| SMILES | CCC1=CC=CC=C1CC(=O)O | PubChem[1] |

The Analytical Imperative: A Synthesis-Forward Approach

A robust analytical strategy considers the molecule's synthetic lineage. Phenylacetic acids are often synthesized via methods like the Willgerodt-Kindler reaction or Suzuki coupling, which can introduce specific impurities.[2] For instance, a plausible route starting from 2-ethylbromobenzene could involve conversion to a Grignard reagent followed by reaction with CO₂, or a palladium-catalyzed carboxylation. Understanding the potential for unreacted starting materials, catalysts, or isomeric byproducts is critical for developing a discriminating analytical workflow.

dot graph "Analytical_Workflow" { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; graph [bgcolor="transparent"];

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. For 2-(2-Ethylphenyl)acetic acid, we anticipate a unique set of signals that, in concert, can only correspond to this specific isomeric arrangement.

Note: As direct experimental spectra for this specific compound are not widely published, the following assignments are expert predictions based on established chemical shift principles and data from analogous structures such as phenylacetic acid and 2-ethyltoluene.[3][4]

Predicted ¹H NMR Analysis (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show five distinct sets of signals. The carboxylic acid proton is a key diagnostic signal, though its chemical shift can be variable.

Table 2: Predicted ¹H NMR Spectral Data

| Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Rationale & Key Couplings |

|---|---|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton signal is typically broad and downfield; its position is highly dependent on concentration and solvent.[5] |

| Ar-H | 7.10 - 7.35 | Multiplet | 4H | The four protons on the ortho-substituted aromatic ring will exhibit complex splitting patterns due to coupling with each other. |

| -CH₂-COOH | ~3.70 | Singlet | 2H | Methylene protons adjacent to both an aromatic ring and a carbonyl group. No adjacent protons lead to a singlet. Based on phenylacetic acid data.[4] |

| Ar-CH₂-CH₃ | ~2.70 | Quartet | 2H | Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group (J ≈ 7.5 Hz). |

| -CH₂-CH₃ | ~1.25 | Triplet | 3H | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group (J ≈ 7.5 Hz). Based on 2-ethyltoluene data.[3] |

Predicted ¹³C NMR Analysis (100 MHz, CDCl₃)

A proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as carbons C3/C6 and C4/C5 are not equivalent due to the ortho substitution pattern.

Table 3: Predicted ¹³C NMR Spectral Data

| Assignment (Fig. 1) | Predicted Shift (ppm) | Rationale |

|---|---|---|

| C8 (-COOH) | ~178 | Carboxylic acid carbonyl carbons are characteristically found in this downfield region.[6] |

| C1, C2 (Ar-C) | 135 - 142 | Quaternary aromatic carbons attached to the alkyl and acetic acid groups. C1 (bearing the ethyl group) would be slightly more upfield. |

| C3, C4, C5, C6 (Ar-CH) | 126 - 131 | Aromatic CH carbons. The substitution pattern prevents simple symmetry, leading to distinct signals. |

| C7 (-CH₂-COOH) | ~40 | The benzylic carbon of the acetic acid moiety. |

| C11 (Ar-CH₂-) | ~25 | The methylene carbon of the ethyl group. |

| C12 (-CH₃) | ~15 | The methyl carbon of the ethyl group, typically the most upfield signal. |

Experimental Protocol: NMR Spectroscopy

Rationale: The choice of solvent (CDCl₃) is standard for many organic molecules, offering good solubility and a well-defined residual solvent peak for referencing. Tetramethylsilane (TMS) is added as the universal internal standard (0 ppm).

-

Sample Preparation: Accurately weigh 5-10 mg of the purified 2-(2-Ethylphenyl)acetic acid and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a spectrometer with a field strength of 400 MHz or higher.

-

Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 16 ppm, 16-32 scans for good signal-to-noise, and a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a spectral width of 240 ppm, 512 or more scans (due to the low natural abundance of ¹³C), and a relaxation delay of 2-5 seconds to ensure quantitative relaxation of all carbons.[6]

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the ¹H spectrum to the TMS signal at 0.00 ppm.

-

Reference the ¹³C spectrum to the CDCl₃ solvent signal at 77.16 ppm.[7]

-

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Predicted EI-MS Fragmentation Pattern

The molecular ion (M⁺˙) peak is expected at an m/z of 164, corresponding to the molecular weight of C₁₀H₁₂O₂. The fragmentation will likely be dominated by cleavages that form stable carbocations.

Table 4: Predicted Key Mass Fragments

| m/z | Proposed Fragment | Rationale for Formation |

|---|---|---|

| 164 | [C₁₀H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 119 | [M - COOH]⁺ | Loss of the carboxyl radical (45 Da) via cleavage of the C-C bond alpha to the ring. This is a characteristic fragmentation of phenylacetic acids.[8] |

| 105 | [C₈H₉]⁺ | Loss of a methyl radical (15 Da) from the ethyl group of a rearranged intermediate. This represents a stable benzylic or tropylium-like cation. |

| 91 | [C₇H₇]⁺ | Loss of the entire ethyl group (29 Da) from the m/z 119 fragment, leading to the classic tropylium ion, a common and stable fragment in the mass spectra of alkylbenzenes.[8] |

dot graph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; graph [bgcolor="transparent"];

} Figure 3: Predicted major fragmentation pathway for 2-(2-Ethylphenyl)acetic acid in EI-MS.

Experimental Protocol: Mass Spectrometry

Rationale: This protocol describes a standard approach using a Gas Chromatograph (GC) for sample introduction, which is ideal for volatile and thermally stable compounds like the target molecule, coupled with an EI mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC-MS Acquisition:

-

Injector: Set to 250 °C with a split ratio (e.g., 50:1) to avoid overloading the system.

-

GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

MS Interface: Set the transfer line temperature to 280 °C.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy ensures fragmentation patterns are consistent and comparable to library spectra.[8]

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum is a direct readout of the molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 2-(2-Ethylphenyl)acetic acid will be characterized by the prominent absorptions of the carboxylic acid group and the aromatic ring.

Table 5: Predicted Diagnostic IR Peaks

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | The very broad nature of this band is due to hydrogen bonding between carboxylic acid dimers.[9] |

| 2970-2850 | C-H stretch (Aliphatic) | Medium | Stretching vibrations of the CH₂ and CH₃ groups of the ethyl and acetic acid moieties. |

| ~3050 | C-H stretch (Aromatic) | Weak-Medium | C-H stretching on the benzene ring. |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp | A highly characteristic and intense absorption for the carbonyl group in a hydrogen-bonded carboxylic acid.[9] |

| 1600, 1480 | C=C stretch (Aromatic) | Medium-Weak | Skeletal vibrations of the aromatic ring. |

| ~1410 | O-H bend (in-plane) | Medium | Coupled with C-O stretching, characteristic of carboxylic acids. |

| ~1250 | C-O stretch | Strong | C-O stretching of the carboxylic acid group. |

| ~750 | C-H bend (Aromatic) | Strong | Out-of-plane bending for ortho-disubstituted benzene rings. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Rationale: ATR-FTIR is a modern, rapid technique that requires minimal sample preparation and is suitable for solid or liquid samples.

-

Instrument Preparation: Record a background spectrum on the clean ATR crystal (typically diamond or germanium). This step is crucial as it subtracts the absorbance of the ambient atmosphere (CO₂, H₂O) and the crystal itself.

-

Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the purified sample directly onto the ATR crystal.

-

Data Acquisition:

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to achieve a high signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of absorbance or transmittance. No further processing is usually required.

Integrated Structural Verification and Purity

The true power of this analytical approach lies in the convergence of data. The molecular weight from MS (164 Da) provides the first checkpoint. The functional groups identified by IR (carboxylic acid, aromatic ring) must then be consistent with the detailed C-H framework mapped by NMR. For example, the integration of the ¹H NMR signals must sum to 12 protons, and the number of signals in the ¹³C NMR must match the 8 expected non-equivalent carbons. Any significant deviation or the presence of unexpected signals in any spectrum would indicate impurities, requiring further investigation and purification.

Safety and Handling

Based on GHS classifications for similar compounds, 2-(2-Ethylphenyl)acetic acid should be handled with appropriate care.[1]

-

Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Precautions: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

References

-

Guan, Y., Li, S., Cole, J. C., & Yuan, S. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 61(12), 5851–5861. Available at: [Link]

-

Eurisotop. (n.d.). NMR Solvent data chart. Available at: [Link]

-

Liu, X. (2021). 6.8: ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17846679, 2-(2-Ethylphenyl)acetic acid. PubChem. Available at: [Link]

-

MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP009209, PHENYLACETIC ACID. MassBank of North America (MoNA). Available at: [Link]

-

Automated Topology Builder (ATB) and Repository. (n.d.). 2-Ethyltoluene. The University of Queensland. Available at: [Link]

-

Chegg. (2021). Solved: Please interpret this MS spectrum of phenylacetic acid. Available at: [Link]

- Google Patents. (2009). US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.

-

mzCloud. (2016). Phenylacetic acid. HighChem LLC. Available at: [Link]

-

Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162–1167. Available at: [Link]

-

Janežič, M., et al. (2021). Dimerization of Acetic Acid in the Gas Phase—NMR Experiments and Quantum-Chemical Calculations. Molecules, 26(15), 4435. Available at: [Link]

-

ResearchGate. (2018). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Available at: [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Royal Society of Chemistry. (2017). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry. Available at: [Link]

-

ResearchGate. (2014). estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzeneacetic acid. NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Library of Medicine. Available at: [Link]

-

Taylor & Francis. (2023). Whole-body inhalation exposure to 2-ethyltoluene for two weeks produced nasal lesions in rats and mice. Available at: [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

-

ResearchGate. (2020). FT-IR spectrum of the acetic acid. Available at: [Link]

-

ResearchGate. (2018). (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid. Available at: [Link]

-

Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Available at: [Link]

-

Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). 202636 PDFs | Review articles in 13C-NMR. Available at: [Link]

Sources

- 1. 2-(2-Ethylphenyl)acetic acid | C10H12O2 | CID 17846679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. inventivapharma.com [inventivapharma.com]

- 3. 2-Ethyltoluene(611-14-3) 1H NMR [m.chemicalbook.com]

- 4. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. eurisotop.com [eurisotop.com]

- 8. massbank.eu [massbank.eu]

- 9. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2-Ethylphenyl)acetic acid CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of 2-(2-Ethylphenyl)acetic acid , a critical intermediate in organic synthesis and pharmaceutical development.

CAS 19418-95-2 | Chemical Building Block & Pharmaceutical Intermediate

Executive Summary

2-(2-Ethylphenyl)acetic acid is a disubstituted aromatic carboxylic acid characterized by an ethyl group at the ortho position relative to the acetic acid side chain. This specific substitution pattern imposes steric constraints that are valuable in the design of bioactive molecules, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines .

Unlike its unsubstituted analog (phenylacetic acid), the 2-ethyl derivative offers unique lipophilicity and metabolic stability profiles, making it a target scaffold for modifying drug pharmacokinetics. This guide provides a comprehensive technical overview for researchers utilizing this compound in drug discovery and process chemistry.

Chemical Identifiers & Physical Properties[1][2][3][4][5][6][7]

Core Identifiers

| Identifier | Value |

| IUPAC Name | 2-(2-Ethylphenyl)acetic acid |

| CAS Registry Number | 19418-95-2 |

| PubChem CID | 17846679 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| SMILES | CCC1=CC=CC=C1CC(=O)O |

| InChIKey | IDWCPOOBGCOZAY-UHFFFAOYSA-N |

Physical & Chemical Properties

| Property | Specification | Notes |

| Physical State | Solid (Crystalline Powder) | Distinct from its ester forms which are liquids.[1][2] |

| Melting Point | 85–90 °C (Estimated) | Ortho-substitution typically raises MP relative to liquid esters; exact experimental values vary by purity. |

| Boiling Point | >250 °C (at 760 mmHg) | Decomposes at high temperatures; distillable under high vacuum. |

| Solubility | Soluble in Ethanol, DCM, Ethyl Acetate | Limited solubility in water; soluble in aqueous base (NaOH/NaHCO₃). |

| pKa | ~4.3 | Typical for phenylacetic acid derivatives. |

Synthetic Routes & Experimental Protocols

The synthesis of 2-(2-ethylphenyl)acetic acid is most reliably achieved through the hydrolysis of 2-ethylbenzyl cyanide . This route avoids the harsh conditions of direct carboxylation and offers higher regional selectivity.

Pathway Visualization

The following diagram illustrates the standard synthetic workflow from the commercially available precursor 2-ethyltoluene.

Figure 1: Step-wise synthesis from 2-ethyltoluene via radical halogenation and nitrile hydrolysis.

Detailed Protocol: Nitrile Hydrolysis Method

This protocol assumes the starting material is 2-(2-ethylphenyl)acetonitrile (also known as 2-ethylbenzyl cyanide).

Reagents:

-

2-(2-Ethylphenyl)acetonitrile (1.0 eq)

-

Sulfuric Acid (H₂SO₄), 50-60% aqueous solution

-

Glacial Acetic Acid (optional co-solvent)

-

Dichloromethane (DCM) for extraction

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge 2-(2-ethylphenyl)acetonitrile (e.g., 10 g).

-

Acid Addition: Slowly add 50% H₂SO₄ (50 mL). The reaction is exothermic; add acid dropwise if working on a large scale.

-

Reflux: Heat the mixture to reflux (approx. 110–120 °C) for 4–6 hours. Monitor reaction progress via TLC or HPLC. The disappearance of the nitrile peak (~2240 cm⁻¹ in IR) indicates completion.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture onto crushed ice (100 g).

-

Extract the aqueous mixture with DCM (3 x 50 mL).

-

Combine organic layers and wash with brine.

-

-

Purification:

-

Extract the organic layer with 1M NaOH (transferring the product to the aqueous phase as the carboxylate salt).

-

Discard the organic layer (removes unreacted neutral impurities).

-

Acidify the aqueous layer to pH 1–2 using conc. HCl. The product will precipitate as a white solid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Recrystallization: If necessary, recrystallize from a mixture of Hexane/Ethyl Acetate to achieve >98% purity.

Applications in Drug Development[8][9]

NSAID Scaffold Construction

Phenylacetic acid derivatives are the structural backbone of the "profen" and "ac" classes of NSAIDs (e.g., Diclofenac, Aceclofenac). The 2-ethyl substitution provides a steric bulk intermediate between the smaller 2-methyl (found in some experimental analgesics) and the rigid 2,6-dichloro substitution of Diclofenac.

-

Mechanism: The 2-ethyl group forces the phenyl ring out of coplanarity with the acetic acid side chain, potentially enhancing selectivity for COX-2 enzymes by fitting into the hydrophobic pocket of the enzyme channel.

Antihistamine Synthesis

Research indicates 2-(2-ethylphenyl)acetic acid serves as a precursor for tricyclic antihistamines.

-

Pathway: It is used to synthesize benzazepine or imidazole-fused derivatives. The acid functionality allows for cyclization (via Friedel-Crafts acylation) to form the central ring systems found in second-generation antihistamines like Alcaftadine analogs.

Agrochemical Auxins

Like many substituted phenylacetic acids, this compound exhibits auxin-like activity, mimicking indole-3-acetic acid (IAA). It is utilized in research to study plant growth regulation pathways, specifically how steric hindrance at the ortho position affects transport and receptor binding in plant tissues.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 10.5–12.0 (br s, 1H, COOH )

-

δ 7.1–7.3 (m, 4H, Ar-H )

-

δ 3.70 (s, 2H, Ar-CH ₂-COOH)

-

δ 2.65 (q, 2H, Ar-CH ₂-CH₃)

-

δ 1.20 (t, 3H, Ar-CH₂-CH ₃)

-

-

IR Spectrum:

-

Broad absorption at 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid).

-

Strong peak at ~1700–1715 cm⁻¹ (C=O stretch).

-

-

Mass Spectrometry (ESI-):

-

[M-H]⁻ peak at m/z 163.1.

-

Safety & Handling (MSDS Summary)

| Hazard Class | Statement | Handling Protocol |

| Acute Toxicity | H302: Harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |

| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves and lab coat. |

| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles. In case of contact, rinse immediately with water for 15 min. |

| Storage | Hygroscopic potential. | Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17846679, 2-(2-Ethylphenyl)acetic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-(2-Ethylphenyl)acetic acid (CAS 19418-95-2). Retrieved from [Link]

-

Organic Syntheses. General Procedures for the Hydrolysis of Benzyl Cyanides to Phenylacetic Acids. Org. Synth. Coll. Vol. 1, p. 436. Retrieved from [Link]

Sources

- 1. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetic Acid 2-ethylphenyl Ester - Liquid, 97% Purity, Cas No: 3056-59-5, Molecular Formula: C10h12o2, Molecular Weight: 164.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

Technical Guide: Crystal Structure and Polymorphism of 2-(2-Ethylphenyl)acetic Acid

[1][2]

Executive Summary

2-(2-Ethylphenyl)acetic acid (2-EPAA) is a critical disubstituted benzene intermediate, primarily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Etodolac and related pyrano[3,4-b]indole derivatives.[1][2]

Unlike the unsubstituted phenylacetic acid, the presence of the ortho-ethyl group introduces significant steric bulk.[1] This steric hindrance disrupts the planarity of the molecule, creating a high rotational energy barrier around the

This guide outlines the synthesis, predicted structural motifs, and a validated protocol for polymorph screening.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

| Property | Data |

| IUPAC Name | 2-(2-Ethylphenyl)acetic acid |

| CAS Registry | 19418-95-2 |

| Molecular Formula | |

| Molecular Weight | 164.20 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point (Expected) | 85 – 95 °C (Higher than Phenylacetic acid [76°C] due to packing density) |

| Solubility | Soluble in Ethanol, DCM, EtOAc; Sparingly soluble in Water |

| pKa (Predicted) | ~4.3 (Typical for phenylacetic acids) |

Synthesis and Isolation Protocol

To study the solid state, high-purity material is required.[1] The following Nitrile Hydrolysis Route is preferred over the Willgerodt-Kindler reaction for its specificity and ease of purification.

Synthetic Pathway[2][6][10][14]

-

Precursor: 2-Ethylbenzyl chloride (or bromide).[1]

-

Cyanation: Nucleophilic substitution with NaCN/KCN in aqueous ethanol or DMSO.

-

Hydrolysis: Acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.[1]

Step-by-Step Protocol

-

Step 1: Cyanation

-

Step 2: Hydrolysis

-

Step 3: Purification (Recrystallization) [2]

Structural Chemistry & Polymorphism[2][15]

The Ortho-Substituent Effect

In phenylacetic acid derivatives, the carboxylic acid moiety typically forms centrosymmetric dimers via

-

Conformer A (Syn-Periplanar): The ethyl group and the acetic acid chain are on the same side of the ring plane.[1] This is high energy and sterically disfavored.

-

Conformer B (Anti-Periplanar): The side chains are on opposite faces. This is the likely dominant conformer in the stable crystal lattice.

Predicted Hydrogen Bonding Motifs

Based on the Cambridge Structural Database (CSD) trends for ortho-substituted phenylacetic acids, two primary packing motifs are expected:

-

Motif I (Dimer): Classic carboxylic acid dimers.[2] Likely found in non-polar solvents (Toluene, Hexane).

-

Motif II (Catemer): Infinite chains of hydrogen bonds (

motif).[2] Likely found when crystallized from polar protic solvents (Alcohols) that disrupt dimer formation during nucleation.[2]

Visualization of Structural Logic

The following diagram illustrates the conformational pressure and resulting packing motifs.

Figure 1: Conformational landscape and resulting crystal packing motifs for 2-EPAA.

Polymorph Screening Protocol

Since 2-EPAA is prone to conformational polymorphism, a rigorous screening protocol is required to identify the thermodynamically stable form (Form I) and metastable forms.[1]

Solvent Selection Matrix

Select solvents with varying polarity and hydrogen-bonding propensity.[1][2]

| Solvent Class | Specific Solvent | Expected Outcome |

| Hydrocarbon | n-Heptane, Toluene | Promotes Dimer formation (Form I) |

| Alcohol | Methanol, IPA | Promotes Catemer/Solvates |

| Chlorinated | DCM, Chloroform | Good solubility; fast evaporation (Metastable forms) |

| Ketone/Ester | Acetone, EtOAc | Intermediate polarity; likely Form I |

Screening Methodology (Workflow)[2]

-

Slurry Conversion: Suspend excess solid in Toluene and Water (separate vials) at 25°C for 48 hours. Filter and analyze. This finds the Thermodynamic Form .

-

Cooling Crystallization: Saturated solution in IPA at 60°C

Cool to 0°C at 0.5°C/min. This targets Stable/Metastable forms . -

Anti-Solvent Precipitation: Dissolve in Acetone; add water rapidly. This targets Amorphous/Kinetic forms .

Characterization Criteria

When analyzing the isolated solids, look for these specific markers:

Powder X-Ray Diffraction (PXRD)[2]

-

Low Angle Peaks (

): Distinctive for differentiating packing layers.[2] -

Dimers: Usually show a strong reflection corresponding to the length of the dimer pair (~12-14 Å).[1]

-

Catemers: Often show shorter repeat distances.[2]

Differential Scanning Calorimetry (DSC)[2]

-

Single Endotherm: Indicates a pure phase.

-

Small Exotherm followed by Endotherm: Indicates a metastable form converting to a stable form (Monotropic transition).[2]

-

Target Melting Range: 85°C – 95°C. Deviations >2°C suggest a new polymorph or impurity.

Infrared Spectroscopy (FTIR)

Focus on the Carbonyl (

References

-

Synthesis of Phenylacetic Acids: Dippy, J. F. J., & Lewis, R. L. (1937). The dissociation constants of some symmetrically disubstituted phenylacetic acids. Journal of the Chemical Society, 1008-1013.[1] Link

-

Polymorphism in Carboxylic Acids: Cruz-Cabeza, A. J., & Bernstein, J. (2014).[1] Conformational polymorphism. Chemical Reviews, 114(4), 2170-2191.[1] Link[2]

-

Ortho-Substituent Effects: Borthwick, P. W. (1980).[1] The crystal structures of ortho-substituted phenylacetic acids. Acta Crystallographica Section B, 36(3), 628-632.[1] Link

-

Related Diclofenac Polymorphism: Castellari, C., & Sabatino, P. (1998). Crystal structure of Diclofenac acid. Acta Crystallographica Section C, 54(3), 363-365.[1] Link

-

General Screening Protocols: Hilfiker, R. (Ed.). (2006).[2][4][5] Polymorphism: In the Pharmaceutical Industry. Wiley-VCH.[1][2] Link[2]

Interpreting the Safety Profile of 2-(2-Ethylphenyl)acetic Acid in the Absence of a Comprehensive Safety Data Sheet

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Data Gap for a Novel Compound

In the landscape of drug discovery and chemical research, scientists frequently encounter compounds with limited or non-existent published safety data. 2-(2-Ethylphenyl)acetic acid (CAS No: 19418-95-2; Molecular Formula: C₁₀H₁₂O₂) is one such compound. A thorough search reveals a lack of a comprehensive, supplier-issued Safety Data Sheet (SDS). This guide, therefore, is designed to provide a robust framework for interpreting the available safety information and constructing a reliable safety protocol.

As a Senior Application Scientist, my objective is not to simply present a checklist, but to guide you through a logical, evidence-based process of risk assessment. We will leverage the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals data available from authoritative sources and supplement it with best practices derived from structurally related compounds. This methodology empowers researchers to handle novel chemical entities with the scientific rigor and caution they demand.

Our approach is built on a self-validating system of safety: understanding the why behind each precaution is paramount to fostering a true culture of safety and ensuring experimental integrity.

Hazard Identification: Decoding the GHS Classifications

The foundational step in our safety assessment is to analyze the GHS classifications provided by the European Chemicals Agency (ECHA) and aggregated in databases like PubChem. For 2-(2-Ethylphenyl)acetic acid, the available data provides a clear warning profile.[1]

The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed. [1]

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

These classifications necessitate a specific set of precautionary measures, which are summarized in the table below.

| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity 4 (Oral) | Warning | H302: Harmful if swallowed[1] | |

| Skin Irritation 2 | Warning | H315: Causes skin irritation[1] | |

| Eye Irritation 2A | Warning | H319: Causes serious eye irritation[1] | |

| Specific Target Organ Toxicity – Single Exposure 3 (Respiratory Tract Irritation) | Warning | H335: May cause respiratory irritation[1] |

Data sourced from PubChem, based on notifications to the ECHA C&L Inventory.[1]

The causality is clear: the acidic nature of the carboxyl group and the aromatic phenyl ring likely contribute to its irritant properties. The "Warning" signal word indicates a moderate hazard level, but one that can cause significant discomfort and injury without proper precautions.

Exposure Control and Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered approach to exposure control is mandatory. The hierarchy of controls—Elimination, Substitution, Engineering Controls, Administrative Controls, and PPE—must be applied. Assuming the use of this compound is necessary, we focus on the latter three.

Engineering Controls: All manipulations of solid 2-(2-Ethylphenyl)acetic acid or its solutions should be conducted in a certified chemical fume hood to mitigate the risk of respiratory irritation (H335).[2][3] The fume hood provides a physical barrier and active ventilation, representing the primary line of defense.

Administrative Controls: Access to areas where the compound is used should be restricted. All personnel must be trained on the specific hazards identified in this guide.

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection process is not arbitrary; it is dictated directly by the hazard profile.

PPE Selection Workflow

Caption: PPE selection is a direct response to identified hazards.

Safe Handling and Storage Protocols

Proper handling and storage are critical to preventing accidental exposure and maintaining chemical integrity.

Experimental Protocol: Weighing and Solution Preparation

-

Preparation: Don all required PPE as outlined in Figure 1. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Place a plastic-backed absorbent liner on the work surface.

-

Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the solid 2-(2-Ethylphenyl)acetic acid to the container using a spatula. Avoid creating dust. If any static is present, an anti-static gun may be used.

-

Dissolution: Add the solvent to the container slowly to avoid splashing. If necessary, cap and gently swirl or sonicate to dissolve.

-

Cleanup: Clean the spatula and any contaminated surfaces with an appropriate solvent-dampened wipe. Dispose of all contaminated materials (liner, wipes, gloves) in a properly labeled hazardous waste container.

-

Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[4]

Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated area.[3][5]

-

Container: Keep the container tightly closed and clearly labeled.

-

Incompatibilities: Segregate from strong bases, oxidizing agents, and reducing agents to prevent hazardous reactions.[3] While specific incompatibility data for this compound is unavailable, this is a standard precaution for carboxylic acids.

First-Aid and Emergency Procedures

Preparedness is key. All laboratory personnel must know the location of safety showers and eyewash stations and be trained in their use. The following procedures are based on the known hazards of irritation and oral toxicity.

Emergency Response Workflow

Caption: Immediate and correct first aid is critical.

Protocol: Spill Management

-

Evacuate: Alert others and evacuate the immediate area.

-

Assess: From a safe distance, assess the size of the spill. Only trained personnel with appropriate PPE should handle the cleanup.

-

Contain: For small spills of solid material, gently cover with an inert absorbent material like vermiculite or sand. Avoid raising dust.

-

Collect: Carefully scoop the material into a labeled hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent and then soap and water.

-

Ventilate: Allow the area to ventilate before resuming work.[2]

Fire-Fighting and Toxicological Profile

Fire-Fighting Measures: While not classified as flammable, as an organic compound, 2-(2-Ethylphenyl)acetic acid is combustible.

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[6]

-

Hazardous Combustion Products: Combustion will likely produce carbon monoxide (CO) and carbon dioxide (CO₂).[6]

-

Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7][8]

Toxicological Information: The primary known toxicological effects are derived from the GHS classifications.

-

Acute Toxicity: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] Quantitative data such as LD50 (Lethal Dose, 50%) is not available in the reviewed sources.

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1] This implies that prolonged contact can cause inflammation and redness.

-

Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2A).[1] This means contact can cause significant, but reversible, damage to the eye.

-

Respiratory Irritation: May cause respiratory tract irritation (STOT SE 3).[1] Inhalation of dust or aerosols can lead to coughing and irritation of the nose and throat.

No information is available regarding carcinogenicity, mutagenicity, or reproductive toxicity. In the absence of data, it is prudent to handle the compound as potentially hazardous and minimize all routes of exposure.

Conclusion: A Commitment to Proactive Safety

The safe handling of 2-(2-Ethylphenyl)acetic acid, a compound with an incomplete safety profile, is a testament to a researcher's core skills: data analysis, risk assessment, and meticulous execution. By interpreting the available GHS data, implementing robust engineering controls, and adhering to strict PPE and handling protocols, we can confidently manage the risks associated with this and other novel chemical entities. This guide provides the framework, but the ultimate responsibility for safety rests with the informed and prepared scientist at the bench.

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid. Retrieved February 4, 2026, from [Link]

-

INEOS Group. (2020, January 17). Safety Data Sheet: Acetic acid food grade. Retrieved February 4, 2026, from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Ethylphenyl)acetic acid. PubChem Compound Database. Retrieved February 4, 2026, from [Link]

-

CPAChem. (2023, May 17). Safety data sheet: Phenylacetic acid. Retrieved February 4, 2026, from [Link]

-

Flame Guard. (n.d.). SAFETY DATA SHEET. Retrieved February 4, 2026, from [Link]

-

University of California Merced. (2012, October 19). Glacial Acetic Acid Safety Sheet. Retrieved February 4, 2026, from [Link]

-

GOV.UK. (n.d.). Incident management: acetic acid. Retrieved February 4, 2026, from [Link]

-

Astech Ireland. (n.d.). Safety Data Sheet: Acetic acid. Retrieved February 4, 2026, from [Link]

-

ScienceLab.com. (n.d.). Acetic Acid MSDS. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethylphenyl Acetate. PubChem Compound Database. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). US5676876A - Fire fighting foam and method.

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved February 4, 2026, from [Link]

-

Occupational Safety and Health Administration. (n.d.). ACETIC ACID. Retrieved February 4, 2026, from [Link]

-

Chemtradeasia. (2025, August 14). Safe Handling Tips for Glacial Acetic Acid. Retrieved February 4, 2026, from [Link]

-

Occupational Safety and Health Administration. (n.d.). Hazard Communication Standard: Safety Data Sheets - Section 5: Firefighting Measures. Retrieved February 4, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetic Acid. Retrieved February 4, 2026, from [Link]

-

INEOS. (2020, February 4). Acetic Acid Solutions (50-79%) - SAFETY DATA SHEET. Retrieved February 4, 2026, from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved February 4, 2026, from [Link]

-

Tradeindia. (n.d.). Acetic Acid 2-ethylphenyl Ester. Retrieved February 4, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(2-METHYLPHENYL)ACETIC ACID | CAS 644-36-0. Retrieved February 4, 2026, from [Link]

-

Coast2Coast. (2024, August 14). First Aid for Chemical Inhalation Incidents. Retrieved February 4, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Ethylphenol, O-acetyl. Retrieved February 4, 2026, from [Link]

Sources

- 1. 2-(2-Ethylphenyl)acetic acid | C10H12O2 | CID 17846679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. enamine.enamine.net [enamine.enamine.net]

- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. Safe Handling Tips for Glacial Acetic Acid [chemtradeasia.in]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. cdp.dhs.gov [cdp.dhs.gov]

Methodological & Application

Synthetic Pathways for the Production of 2-(2-Ethylphenyl)acetic Acid: An Application Note and Protocol Guide

Introduction

2-(2-Ethylphenyl)acetic acid is a valuable building block in the synthesis of a variety of organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its structural motif is found in several compounds of medicinal interest. This application note provides a comprehensive overview of viable synthetic strategies for the preparation of 2-(2-ethylphenyl)acetic acid, offering detailed protocols and insights into the rationale behind the chosen methodologies. The presented pathways are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

This guide will explore three primary synthetic routes, each commencing from readily available starting materials:

-

The Willgerodt-Kindler Reaction: A direct conversion of 2-ethylacetophenone to the corresponding thioamide, followed by hydrolysis.

-

Cyanation and Hydrolysis of 2-Ethylbenzyl Chloride: A two-step sequence involving nucleophilic substitution with a cyanide salt, followed by hydrolysis of the resulting nitrile.

-

Grignard Carboxylation of 2-Ethylbenzyl Chloride: The formation of an organomagnesium intermediate followed by its reaction with carbon dioxide.

Each section will provide a detailed experimental protocol, a discussion of the underlying mechanism, and a summary of key reaction parameters.

Strategic Comparison of Synthetic Pathways

The selection of an optimal synthetic route depends on several factors including the availability of starting materials, desired scale, and tolerance for specific reagents or reaction conditions. The following table provides a high-level comparison of the three main pathways discussed in this note.

| Pathway | Starting Material | Key Intermediates | Advantages | Disadvantages |

| Willgerodt-Kindler Reaction | 2-Ethylacetophenone | Thioamide | Direct conversion of a ketone to a carboxylic acid derivative. | Use of sulfur and morpholine, potentially high temperatures, and odorous byproducts. |

| Cyanation & Hydrolysis | 2-Ethylbenzyl Chloride | 2-(2-Ethylphenyl)acetonitrile | Generally high-yielding and utilizes common reagents. | Use of toxic cyanide salts requires stringent safety precautions. |

| Grignard Carboxylation | 2-Ethylbenzyl Chloride | 2-Ethylbenzylmagnesium chloride | Direct introduction of the carboxylic acid group. | Requires strictly anhydrous conditions and careful handling of the Grignard reagent. |

Pathway 1: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanamides or their thioamide analogues, which can then be hydrolyzed to the carboxylic acid. This reaction involves the migration of the carbonyl group along an alkyl chain.[1]

Reaction Scheme:

Caption: Willgerodt-Kindler reaction pathway.

Causality and Mechanistic Insights

The reaction proceeds through the formation of an enamine from the ketone and morpholine. This enamine then reacts with elemental sulfur.[2] A series of rearrangements, likely involving a temporary aziridine ring formation, facilitates the migration of the amine and sulfur functionalities to the terminal carbon of the alkyl chain, ultimately forming the thioamide.[3] Subsequent acidic or basic hydrolysis cleaves the thioamide to yield the desired carboxylic acid.

Experimental Protocol: Synthesis of 2-(2-Ethylphenyl)acetic acid via Willgerodt-Kindler Reaction

Part A: Synthesis of 2-(2-Ethylphenyl)thioacetomorpholide

-

Reagent Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, combine 2-ethylacetophenone (1 mole), elemental sulfur (2.5 equivalents), and morpholine (2.5 equivalents).

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The internal temperature will typically rise to around 170-180°C. Maintain reflux for 4-6 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker of cold water, which should induce the precipitation of the crude thioamide.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent such as ethanol to yield the purified 2-(2-ethylphenyl)thioacetomorpholide.

Part B: Hydrolysis to 2-(2-Ethylphenyl)acetic acid

-

Hydrolysis Setup: To a round-bottom flask containing the purified thioamide from Part A, add a 50% (w/w) aqueous solution of sulfuric acid.

-

Reaction: Heat the mixture to reflux and maintain for 10-12 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Extraction: After cooling, transfer the reaction mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution. The aqueous layer now contains the sodium salt of the carboxylic acid. Acidify the aqueous layer with concentrated HCl until the pH is approximately 2, which will precipitate the 2-(2-ethylphenyl)acetic acid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Pathway 2: From 2-Ethylbenzyl Chloride via Cyanation and Hydrolysis

This two-step pathway is a classic and reliable method for the synthesis of phenylacetic acids. The first step involves the nucleophilic substitution of the benzylic chloride with a cyanide ion, followed by the hydrolysis of the resulting nitrile.

Reaction Scheme:

Caption: Cyanation and hydrolysis pathway.

Causality and Mechanistic Insights

The cyanation of benzyl chlorides typically proceeds via an SN2 mechanism, where the cyanide ion acts as the nucleophile.[4] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, is often beneficial to facilitate the reaction between the organic-soluble benzyl chloride and the aqueous-soluble cyanide salt. The subsequent hydrolysis of the nitrile can be performed under either acidic or basic conditions to yield the carboxylic acid.

Experimental Protocol: Synthesis of 2-(2-Ethylphenyl)acetic acid

Part A: Synthesis of 2-(2-Ethylphenyl)acetonitrile

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium cyanide (1.2 equivalents) in warm water.

-

Reaction: Slowly add a solution of 2-ethylbenzyl chloride (1 equivalent) in a minimal amount of a water-miscible solvent like ethanol to the cyanide solution with vigorous stirring. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (0.05 equivalents) is recommended.

-

Heating: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling, if two layers form, separate them. If a single phase is present, remove the ethanol by distillation. Extract the aqueous layer with a suitable organic solvent like dichloromethane.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(2-ethylphenyl)acetonitrile, which can be purified further by vacuum distillation.

Part B: Hydrolysis to 2-(2-Ethylphenyl)acetic acid

-

Hydrolysis Setup: In a round-bottom flask, combine the 2-(2-ethylphenyl)acetonitrile from Part A with a 20% aqueous solution of sulfuric acid.

-

Reaction: Heat the mixture to reflux for 6-8 hours. The completion of the reaction can be monitored by the cessation of ammonia evolution (if basic hydrolysis is used) or by TLC.

-

Isolation: Cool the reaction mixture in an ice bath to precipitate the 2-(2-ethylphenyl)acetic acid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain the pure product.

Pathway 3: Grignard Carboxylation of 2-Ethylbenzyl Chloride

This method involves the formation of a Grignard reagent from 2-ethylbenzyl chloride, which is then carboxylated by quenching with solid carbon dioxide (dry ice).

Reaction Scheme:

Caption: Grignard carboxylation pathway.

Causality and Mechanistic Insights

The formation of the Grignard reagent involves the insertion of magnesium into the carbon-chlorine bond. This reaction must be carried out under strictly anhydrous conditions as Grignard reagents are highly reactive towards protic solvents.[5] The subsequent carboxylation occurs through the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of carbon dioxide.[6] An acidic workup is then required to protonate the resulting carboxylate salt.

Experimental Protocol: Synthesis of 2-(2-Ethylphenyl)acetic acid via Grignard Carboxylation

-

Apparatus Setup: Assemble a three-necked flask, oven-dried and cooled under a stream of dry nitrogen, equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.

-

Grignard Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to initiate the reaction. Add a solution of 2-ethylbenzyl chloride (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise from the dropping funnel. The reaction should start spontaneously, evidenced by gentle refluxing. If not, gentle warming may be required. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to stir at room temperature for 1-2 hours.

-

Carboxylation: Crush solid carbon dioxide (dry ice) into a powder and add it in excess to a separate flask. Slowly pour the prepared Grignard reagent onto the dry ice with vigorous stirring.

-

Work-up: After the addition is complete and the mixture has warmed to room temperature, cautiously add dilute hydrochloric acid to quench any unreacted Grignard reagent and to protonate the carboxylate.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with water and then extract the desired acid into an aqueous sodium bicarbonate solution. Separate the aqueous layer and re-acidify with HCl to precipitate the 2-(2-ethylphenyl)acetic acid.

-

Isolation: Collect the product by vacuum filtration, wash with cold water, and dry.

Synthesis of Starting Materials

Protocol for 2-Ethylacetophenone via Friedel-Crafts Acylation

The starting material for the Willgerodt-Kindler reaction, 2-ethylacetophenone, can be synthesized via the Friedel-Crafts acylation of ethylbenzene. However, this reaction typically yields a mixture of ortho and para isomers, with the para isomer being the major product due to steric hindrance.[7] Separation of the isomers is necessary.

-

Reagent Setup: In a flask cooled in an ice-salt bath, add anhydrous aluminum chloride (1.2 equivalents) to a solution of ethylbenzene (1 equivalent) in a suitable solvent like dichloromethane.

-

Reaction: Slowly add acetyl chloride (1.1 equivalents) to the stirred mixture while maintaining a low temperature. After the addition, allow the reaction to stir at room temperature for a few hours.

-

Work-up: Carefully pour the reaction mixture over crushed ice and concentrated HCl. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting mixture of 2-ethylacetophenone and 4-ethylacetophenone can be separated by fractional distillation or column chromatography.

Conclusion

This application note has detailed three distinct and reliable synthetic pathways for the preparation of 2-(2-ethylphenyl)acetic acid. The choice of the most suitable method will be dictated by the specific requirements of the laboratory, including scale, available equipment, and safety considerations. The Willgerodt-Kindler reaction offers a direct route from the corresponding ketone, while the cyanation/hydrolysis and Grignard carboxylation pathways provide versatile alternatives starting from 2-ethylbenzyl chloride. The provided protocols are intended to serve as a robust starting point for researchers and can be optimized further to meet specific needs.

References

-

The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. [www.rhodium.ws]. Available from: [Link]

- CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method - Google Patents.

-

Willgerodt rearrangement - chemeurope.com. Available from: [Link]

-

Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid - Eureka | Patsnap. Available from: [Link]

-

Willgerodt rearrangement - Wikipedia. Available from: [Link]

- CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents.

-

n-AMYLBENZENE - Organic Syntheses Procedure. Available from: [Link]

-

methyl 2-(2-acetylphenyl)acetate - Organic Syntheses Procedure. Available from: [Link]

-

Willgerodt-Kindler Reaction - Organic Chemistry Portal. Available from: [Link]

-

friedel-crafts acylation of benzene. Available from: [Link]

-

A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Available from: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

-

2-(2-Ethylphenyl)acetic acid | C10H12O2 | CID 17846679 - PubChem. Available from: [Link]

-

Friedel-Crafts Reactions - Chemistry LibreTexts. Available from: [Link]

-

α-PHENYLACETOACETONITRILE - Organic Syntheses Procedure. Available from: [Link]

- Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents.

-

(PDF) Recent advances in the Willgerodt–Kindler reaction - ResearchGate. Available from: [Link]

-

Solvent screening of benzyl chloride Grignard reaction | Download Table - ResearchGate. Available from: [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. Available from: [Link]

- US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents.

- US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents.

-

Preparation method of 2-chlorobenzyl chloride Grignard reagent - Eureka | Patsnap. Available from: [Link]

-

Acetic Acid 2-ethylphenyl Ester - Liquid, 97% Purity, Cas No: 3056-59-5, Molecular Formula: C10h12o2, Molecular Weight: 164.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division - Tradeindia. Available from: [Link]

-

Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia - Semantic Scholar. Available from: [Link]

-

Synthesis and Characterization of 4-Ethylbenzophenone. Available from: [Link]

- US6531597B2 - Process for preparation of 2-phenyl acetic acid derivatives - Google Patents.

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. Available from: [Link]

-

Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Available from: [Link]

-

Friedel-Crafts acylation (video) - Khan Academy. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 3. Willgerodt_rearrangement [chemeurope.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method - Google Patents [patents.google.com]

- 6. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]

- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

Application Notes & Protocols: Strategic Use of 2-Ethylphenyl Derivatives in Pharmaceutical Synthesis

Introduction: The Role of Phenylacetic Acid Derivatives and a Strategic Pivot to Phenylhydrazines for NSAID Synthesis

Phenylacetic acids and their derivatives represent a cornerstone class of intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Their structural motif, a benzyl group attached to a carboxylic acid moiety, provides a versatile scaffold for building molecular complexity. The compound of interest, 2-(2-Ethylphenyl)acetic acid (CAS No. 19418-95-2), possesses the characteristic features of this class and is a valuable building block in organic synthesis.

However, in the landscape of industrial pharmaceutical production, while a direct synthetic route from a specific phenylacetic acid to a target API might be theoretically plausible, the most efficient and validated pathways often commence from a different, more reactive precursor. This is the case for the synthesis of Etodolac , a prominent Non-Steroidal Anti-Inflammatory Drug (NSAID). While the "2-ethylphenyl" moiety is central to the structure of Etodolac, the field-proven and industrially adopted synthetic route does not begin with 2-(2-ethylphenyl)acetic acid. Instead, it leverages the reactivity of 2-ethylphenylhydrazine .

This guide, therefore, serves a dual purpose. It provides the essential physicochemical data for 2-(2-ethylphenyl)acetic acid as a reference, while focusing its core protocols on the established, authoritative synthesis of Etodolac from its true precursor. This approach ensures that researchers and drug development professionals are equipped with scientifically sound and practical information for synthesizing this important NSAID.

Physicochemical & Safety Profile of Key Compounds

A thorough understanding of the properties and hazards of all reagents is critical for safe and successful synthesis. The data below is compiled for the topic compound, the key starting material, the primary intermediate, and the final API.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Physical Properties | GHS Hazard Statements[1][2][3] |

| 2-(2-Ethylphenyl)acetic acid | 19418-95-2 | C₁₀H₁₂O₂ | 164.20 | Solid | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| 2-Ethylphenylhydrazine HCl | 19398-06-2 | C₈H₁₃ClN₂ | 172.66 | Light yellow/beige powder; MP: 178°C (dec.)[4] | H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H317 (May cause an allergic skin reaction), H350 (May cause cancer), H372 (Causes damage to organs through prolonged or repeated exposure) |

| 7-Ethyltryptophol | 41340-36-7 | C₁₂H₁₅NO | 189.25 | Off-white to pale yellow solid; MP: ~44-64°C (range varies by purity)[5][6][7] | Harmful if swallowed, May cause damage to organs through prolonged or repeated exposure, Toxic to aquatic life[8] |

| Etodolac (API) | 41340-25-4 | C₁₇H₂₁NO₃ | 287.35 | Insoluble in water, soluble in ethanol (~20 mg/mL)[9] | Acute toxicity, Skin/eye irritation (based on general NSAID profiles) |

Application Profile: Synthesis of Etodolac

Etodolac is a non-steroidal anti-inflammatory drug approved for medical use in the U.S. in 1991.[10] It is widely prescribed for managing the pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[9]

Mechanism of Action: Preferential COX-2 Inhibition

The therapeutic effects of Etodolac stem from its ability to inhibit prostaglandin synthesis. It achieves this by blocking the cyclooxygenase (COX) enzymes. Critically, Etodolac is 5 to 50 times more selective for COX-2 over COX-1.[11] The COX-1 isoenzyme is constitutively expressed and involved in producing prostaglandins that protect the gastric mucosa. The COX-2 isoenzyme is typically induced at sites of inflammation. By preferentially inhibiting COX-2, Etodolac effectively reduces inflammation and pain while presenting a lower risk of the gastrointestinal side effects commonly associated with less selective NSAIDs.[9][11]

Workflow for Etodolac Synthesis

The overall synthetic strategy is a two-stage process. First, the core indole structure is formed via a Fischer indole synthesis to create the key intermediate, 7-ethyltryptophol. Second, this intermediate undergoes a condensation and cyclization reaction, followed by hydrolysis, to yield the final Etodolac API.

Experimental Protocols

Protocol 1: Synthesis of 7-Ethyltryptophol (Key Intermediate)

This protocol is adapted from the scalable process developed by Sekharayya et al. (2012). It utilizes a Fischer indole synthesis, a robust and widely used method for forming indole rings. The causality for this choice rests on the high reliability and scalability of the reaction, starting from commercially available materials.

Diagram of Reaction:

Methodology:

-

Vessel Preparation: To a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 1-(2-ethylphenyl)hydrazine hydrochloride (100 g, 0.581 mol), sulfuric acid (39.8 g, 0.407 mol), and a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water (2000 mL).

-

Reaction Initiation: Stir the mixture and heat to 80°C.

-

Reagent Addition: Once the temperature is stable, add 2,3-dihydrofuran (40.7 g, 0.581 mol) dropwise via the addition funnel.

-

Scientific Rationale: The acidic environment catalyzed by H₂SO₄ facilitates the in-situ formation of 4-hydroxybutyraldehyde from dihydrofuran, which then forms a hydrazone with the phenylhydrazine. The elevated temperature drives the subsequent[12][12]-sigmatropic rearrangement and cyclization characteristic of the Fischer synthesis.

-

-

Reaction Monitoring: Maintain the reaction mixture at 80°C for 2-3 hours after the addition is complete. Monitor the reaction's progress by HPLC, checking for the consumption of the starting material.

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 1000 mL).

-

Purification: Combine the organic layers, wash with water, and then dry over anhydrous sodium sulfate.

-

Isolation: Concentrate the dried organic phase under reduced pressure to yield crude 7-ethyltryptophol. The product is often a tarry solid or sticky oil that can be further purified by trituration in an alkane solvent or by recrystallization from a toluene/alkane mixture to yield an off-white solid.[13] A typical yield for this process is around 69%.

Protocol 2: Synthesis of Etodolac from 7-Ethyltryptophol

This protocol is based on the process described in U.S. Patent 6,066,741 A, which provides an efficient method for the condensation and cyclization to form the pyran ring, followed by hydrolysis to the final carboxylic acid.[14]

Methodology:

Step A: Condensation and Cyclization to Etodolac Methyl Ester

-

Vessel Preparation: In a reaction vessel, prepare a solution of 7-ethyltryptophol (50.0 g, 0.264 mol) in toluene. Add isobutyl alcohol (112 g) and methyl 3-oxo-pentanoate (41.3 g, 0.317 mol).[14]

-

Reaction Conditions: Cool the solution to approximately 0°C.

-

Catalyst Addition: While maintaining the temperature at 0°C, slowly add a solution of gaseous hydrochloric acid (20% by weight in isobutyl alcohol, 74.0 g, containing ~0.4 mol HCl).[14]

-

Scientific Rationale: The strong acid catalyzes the reaction between the hydroxyl group of the tryptophol and the enol form of the β-keto ester (methyl 3-oxo-pentanoate). This is followed by an intramolecular electrophilic attack from the resulting oxonium ion onto the electron-rich indole ring, leading to cyclization and formation of the characteristic tricyclic pyrano[3,4-b]indole core of Etodolac.

-

-

Quenching: Once the reaction is complete (monitored by TLC or HPLC), pour the reaction mixture into a 10% aqueous solution of potassium bicarbonate to neutralize the acid.

-

Isolation: Separate the organic phase and concentrate it under reduced pressure. The resulting residue, containing the methyl ester of Etodolac, can be purified by recrystallization from methyl alcohol.[14] A purity of ≥97.5% by HPLC is achievable at this stage.[14]

Step B: Hydrolysis to Etodolac API

-

Saponification: Dissolve the purified Etodolac methyl ester from the previous step in a suitable alcohol, such as methanol.

-

Base Addition: Add an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide, and heat the mixture to reflux.

-

Reaction Monitoring: Monitor the hydrolysis of the ester to the carboxylic acid by HPLC until the starting material is consumed.

-

Acidification & Isolation: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the Etodolac free acid.

-

Purification: Collect the solid product by filtration, wash with water, and dry. The final API can be recrystallized to meet pharmacopeial purity standards.[15]

Quality Control & Analytical Protocols

Rigorous analytical testing is essential to ensure the quality, purity, and consistency of the intermediates and the final API. High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for this process.

In-Process Control (IPC) and Final API Assay (HPLC Method)

This protocol provides a general framework for analysis. Method parameters must be fully validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

| Parameter | Specification | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reversed-phase column suitable for separating the relatively nonpolar analytes. |

| Mobile Phase | Acetonitrile:Methanol:Acetic Acid[16] or similar buffered organic mixture | Provides good resolution between starting materials, intermediates, and the final product. |

| Detection | UV at 225 nm or 279 nm[16] | Wavelengths at which the indole chromophore of the key compounds strongly absorbs. |

| Flow Rate | 1.0 - 1.5 mL/min | Typical flow rate for standard bore columns. |

| Injection Volume | 10 - 20 µL[16] | Standard injection volume. |

| Acceptance Criteria | IPC: >98% conversionAPI Release: Assay ≥ 99.0%, Total Impurities NMT 1.0%[15] | Ensures reaction completion and compliance with typical pharmacopeial standards for API purity. |

References

-

Kajay Remedies. 2 Hydroxyphenylacetic Acid | CAS 614-75-5. [Link]

- Preparation and Evaluation of Etodolac Nanoemulsion. International Journal of Pharmaceutical Sciences and Research.

-

National Analytical Corporation. Acetic Acid 2-ethylphenyl Ester. [Link]

-

Wikipedia. Etodolac. [Link]

- Angene Chemical. Safety Data Sheet: 2-Ethylphenylhydrazine Hydrochloride. (2021-05-01).

-

ChemBK. 2-Ethylphenylhydrazine hydrochloride. [Link]

-

Pharmaffiliates. Etodolac-Impurities. [Link]

-

Pharmapproach. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020-07-02). [Link]

-

Sekharayya, M. C., et al. (2012). An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Indian Journal of Chemistry, 51B, 1763-1766. [Link]

- Barattini, M., & Gabetta, B. (2000). Process for the preparation of etodolac. U.S.

- CN113929612A - Preparation method of etodolac intermediate.

- Synthesis of etodolac.

-

Ningbo Inno Pharmchem Co.,Ltd. Understanding Etodolac Specifications: A Guide for Chemical Purchasers. [Link]

- Dutt, K. R., et al. (2017). method development and validation of etodolac by visible spectroscopy.

- CymitQuimica.

-

Manus Aktteva Biopharma LLP. Etodolac | Manufacturers | Suppliers | India. [Link]

- Asl, M. M., et al. (2022). Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid. Analytical Methods in Environmental Chemistry Journal.

- CN101085778B - Preparation method for etodolac.

-

PubChem. 2-(2-Ethylphenyl)acetic acid. [Link]

- Asian Journal of Research in Chemistry. RP-HPLC Method Development and Validation of Etodolac and Paracetamol in Combined Dosage Form.

- Sigma-Aldrich.

- Sinha, A., et al. Current Trends in Analytical and Bioanalytical Methods for Etodolac: A Review. Manuscript Scientific Services.

- Carl Roth. Safety Data Sheet: Phenylhydrazine hydrochloride.

-

Multichem Exports. 7-Ethyl Tryptophol. [Link]

-

Cheméo. Chemical Properties of 2-Ethylphenol, O-acetyl. [Link]

-

Patsnap. Prepn process of 7-ethyl tryptophol. [Link]

- Google Patents. CN100999489A - Purifying process of 7-ethyl tryptol.

-

PubChem. 2-Ethylphenyl Acetate. [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. 2-(2-Ethylphenyl)acetic acid | C10H12O2 | CID 17846679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. chembk.com [chembk.com]

- 5. 7-Ethyl tryptophol | 41340-36-7 [chemicalbook.com]

- 6. 7-Ethyl tryptophol Exporter | 7-Ethyl tryptophol Exporting Company | 7-Ethyl tryptophol International Distributor [multichemexports.com]

- 7. Prepn process of 7-ethyl tryptophol - Eureka | Patsnap [eureka.patsnap.com]

- 8. 7-Ethyl Tryptophol (7-ET) Online | 7-Ethyl Tryptophol (7-ET) Manufacturer and Suppliers [scimplify.com]

- 9. Preparation and Evaluation of Etodolac Nanoemulsion [jmchemsci.com]

- 10. Etodolac - Wikipedia [en.wikipedia.org]

- 11. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 12. Acetic Acid 2-ethylphenyl Ester - Liquid, 97% Purity, Cas No: 3056-59-5, Molecular Formula: C10h12o2, Molecular Weight: 164.2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 13. CN100999489A - Purifying process of 7-ethyl tryptol - Google Patents [patents.google.com]

- 14. US6066741A - Process for the preparation of etodolac - Google Patents [patents.google.com]

- 15. nbinno.com [nbinno.com]

- 16. amecj.com [amecj.com]

Application Note: Friedel-Crafts Alkylation Strategies for 2-(2-Ethylphenyl)acetic Acid Scaffolds